4-Thiomorpholin-4-ylbutan-2-one
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Overview
Description
4-Thiomorpholin-4-ylbutan-2-one is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol It is characterized by the presence of a thiomorpholine ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholin-4-ylbutan-2-one typically involves the reaction of thiomorpholine with butanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic addition to the butanone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholin-4-ylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholin-4-ylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiomorpholin-4-ylbutan-2-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Thiomorpholin-4-ylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4-Thiomorpholin-4-ylbutanoic acid: Contains a carboxylic acid group instead of a ketone.
4-Thiomorpholin-4-ylbutanenitrile: Features a nitrile group instead of a ketone.
Uniqueness
4-Thiomorpholin-4-ylbutan-2-one is unique due to its specific combination of a thiomorpholine ring and a butanone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-thiomorpholin-4-ylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPQVXZGDSEHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933719-83-6 |
Source
|
Record name | 4-(thiomorpholin-4-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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